molecular formula C25H29Cl2N3O2S B602205 7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride CAS No. 913612-38-1

7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride

Cat. No. B602205
Key on ui cas rn: 913612-38-1
M. Wt: 506.5 g/mol
InChI Key: XFZHLEXUSDOLPT-UHFFFAOYSA-N
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Patent
US07888362B2

Procedure details

1N hydrochloric acid aqueous solution was added to a solution of 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one in methanol and dichloromethane and the solvent was evaporated under reduced pressure. The residue was recrystallized from 70% ethanol and thereby 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one hydrochloride was obtained in the form of a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one hydrochloride

Identifiers

REACTION_CXSMILES
[ClH:1].[S:2]1[CH:6]=[CH:5][C:4]2[C:7]([N:11]3[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][CH2:20][O:21][C:22]4[CH:31]=[C:30]5[C:25]([CH:26]=[CH:27][C:28](=[O:32])[NH:29]5)=[CH:24][CH:23]=4)[CH2:13][CH2:12]3)=[CH:8][CH:9]=[CH:10][C:3]1=2>CO.ClCCl>[ClH:1].[S:2]1[CH:6]=[CH:5][C:4]2[C:7]([N:11]3[CH2:12][CH2:13][N:14]([CH2:17][CH2:18][CH2:19][CH2:20][O:21][C:22]4[CH:31]=[C:30]5[C:25]([CH:26]=[CH:27][C:28](=[O:32])[NH:29]5)=[CH:24][CH:23]=4)[CH2:15][CH2:16]3)=[CH:8][CH:9]=[CH:10][C:3]1=2 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)C(=CC=C2)N2CCN(CC2)CCCCOC2=CC=C1C=CC(NC1=C2)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from 70% ethanol

Outcomes

Product
Name
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one hydrochloride
Type
product
Smiles
Cl.S1C2=C(C=C1)C(=CC=C2)N2CCN(CC2)CCCCOC2=CC=C1C=CC(NC1=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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